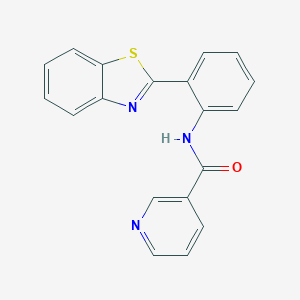![molecular formula C24H19F3N2O4S B283631 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B283631.png)
4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazolidinedione compounds and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that the compound inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
Studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects. It has been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been shown to have anticonvulsant and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione. One direction is to further investigate its potential as an antitumor agent and explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent and investigate its mechanism of action in more detail. Additionally, further studies are needed to explore its potential as an anticonvulsant and analgesic agent and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione involves the reaction of 4-(2-thienylmethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 3-(trifluoromethyl)benzaldehyde and hydrazine hydrate to yield the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various scientific fields. It has shown antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. It has also shown anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as an anticonvulsant and analgesic agent.
Propiedades
Fórmula molecular |
C24H19F3N2O4S |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
(4Z)-4-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19F3N2O4S/c1-2-32-21-12-15(8-9-20(21)33-14-18-7-4-10-34-18)11-19-22(30)28-29(23(19)31)17-6-3-5-16(13-17)24(25,26)27/h3-13H,2,14H2,1H3,(H,28,30)/b19-11- |
Clave InChI |
DENDOQQAYRXEOG-ODLFYWEKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CS4 |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CS4 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)


![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![N-benzyl-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283568.png)
![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)